molecular formula C23H26N2O3 B12174649 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one

Cat. No.: B12174649
M. Wt: 378.5 g/mol
InChI Key: CGCGVZTWYYKJJE-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of tetrahydroisoquinoline derivatives, characterized by the following structural features:

  • Molecular Formula : C₁₄H₁₇N₃O₃
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 245057-86-7

The presence of methoxy groups and an indole moiety contributes to its unique biological profile.

Antiviral Properties

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant antiviral activity. For instance, a comparative study evaluated various compounds against human coronaviruses (229E and OC-43). The results demonstrated that certain derivatives showed promising inhibition rates, suggesting that the compound may also possess antiviral properties similar to its analogs .

CompoundViral StrainInhibition Rate (Δlg)
Avir-1229E2.0
Avir-2OC-431.5

Orexin Receptor Antagonism

The compound has been identified as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating wakefulness and appetite, making this compound a candidate for research related to sleep disorders and metabolic diseases. Interaction studies have shown that it selectively binds to orexin receptors, particularly the orexin 2 subtype. This mechanism may offer therapeutic avenues for conditions such as insomnia or obesity.

The biological activity of this compound is thought to involve modulation of neurotransmitter systems through receptor interactions. By antagonizing orexin receptors, it may reduce hyperarousal states associated with insomnia or anxiety disorders. Additionally, its structural features may influence downstream signaling pathways related to energy homeostasis.

Case Studies

Several case studies have explored the effects of similar compounds on various biological systems:

  • Study on Sleep Regulation : A study conducted on mice demonstrated that administration of tetrahydroisoquinoline derivatives resulted in increased sleep duration and reduced wakefulness, supporting the hypothesis that orexin receptor antagonism can effectively treat sleep disorders .
  • Antiviral Efficacy : In vitro studies showed that compounds structurally similar to the target compound inhibited viral replication in cell cultures infected with coronaviruses. The mechanism was attributed to interference with viral entry or replication processes .

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylindol-1-yl)propan-1-one

InChI

InChI=1S/C23H26N2O3/c1-16-5-4-6-20-19(16)8-11-24(20)12-9-23(26)25-10-7-17-13-21(27-2)22(28-3)14-18(17)15-25/h4-6,8,11,13-14H,7,9-10,12,15H2,1-3H3

InChI Key

CGCGVZTWYYKJJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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